2,3,4-Trimethylpent-1-en-3-ol
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Overview
Description
2,3,4-Trimethylpent-1-en-3-ol is an organic compound with the molecular formula C8H16O. It is a member of the alcohol family and is characterized by the presence of a hydroxyl group (-OH) attached to a carbon atom that is part of an alkene structure. This compound is of interest in various fields of chemistry due to its unique structural properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,3,4-Trimethylpent-1-en-3-ol can be achieved through several methods. One common approach involves the reaction of 2,3,4-trimethylpent-1-ene with a suitable oxidizing agent to introduce the hydroxyl group. Another method involves the hydroboration-oxidation of 2,3,4-trimethylpent-1-ene, where the alkene is first treated with borane (BH3) followed by oxidation with hydrogen peroxide (H2O2) in the presence of a base .
Industrial Production Methods
Industrial production of this compound typically involves large-scale chemical processes that ensure high yield and purity. The hydroboration-oxidation method is often preferred due to its efficiency and the relatively mild reaction conditions required. The process involves the use of specialized equipment to handle the reagents and control the reaction parameters to optimize the production .
Chemical Reactions Analysis
Types of Reactions
2,3,4-Trimethylpent-1-en-3-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl compound, such as a ketone or aldehyde.
Reduction: The compound can be reduced to form the corresponding alkane.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used to replace the hydroxyl group with a halogen.
Major Products
Oxidation: Produces ketones or aldehydes.
Reduction: Produces the corresponding alkane.
Substitution: Produces alkyl halides.
Scientific Research Applications
2,3,4-Trimethylpent-1-en-3-ol has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential biological activity and interactions with enzymes.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug synthesis.
Industry: Used in the production of fragrances, flavors, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 2,3,4-Trimethylpent-1-en-3-ol involves its interaction with various molecular targets. The hydroxyl group can form hydrogen bonds with other molecules, influencing the compound’s reactivity and interactions. In biological systems, it may interact with enzymes and receptors, affecting biochemical pathways and cellular processes .
Comparison with Similar Compounds
Similar Compounds
- 2,4,4-Trimethylpent-1-ene
- 3,4,4-Trimethylpent-1-yne
- 3,4,4-Trimethylpent-1-yn-3-ol
Uniqueness
2,3,4-Trimethylpent-1-en-3-ol is unique due to the specific positioning of its methyl groups and the hydroxyl group on the alkene structure. This unique arrangement imparts distinct chemical and physical properties, making it valuable for specific applications in synthesis and research .
Properties
Molecular Formula |
C8H16O |
---|---|
Molecular Weight |
128.21 g/mol |
IUPAC Name |
2,3,4-trimethylpent-1-en-3-ol |
InChI |
InChI=1S/C8H16O/c1-6(2)8(5,9)7(3)4/h7,9H,1H2,2-5H3 |
InChI Key |
VMYQHRVPXPVJNA-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C(C)(C(=C)C)O |
Origin of Product |
United States |
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